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Compound of Interest |

2-Chloro-5-hydroxy-4-
Compound Name:
methoxybenzaldehyde
CAS No.: 89938-55-6
Cat. No.: B1488104

Executive Summary & Compound Identity

o |[UPAC Name: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
e Common Name: 6-Chloroisovanillin

o CAS Registry Number: 18268-76-3 (Note: CAS numbers for this isomer family are often
confused; verification via structure is mandatory).

e Molecular Formula: CsH7CIOs3

e Molecular Weight: 186.59 g/mol

Structural Context

The chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) typically yields the 6-chloro
isomer (the target compound) as the major product due to the para-directing effect of the
hydroxyl group and the steric accessibility of position 6 compared to position 2.

Visualization: Structural Numbering

The following diagram clarifies the IUPAC numbering used throughout this guide to ensure
accurate spectral assignment.
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Regiochemistry Logic
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Experimental Protocols
Sample Preparation

To observe the exchangeable phenolic proton and prevent signal broadening due to
intermolecular hydrogen bonding, DMSO-ds is the solvent of choice. Chloroform-d (CDCls) may
lead to the disappearance of the -OH signal or significant shifting depending on concentration
and temperature.

e Solvent: Dimethyl sulfoxide-de (DMSO-ds)
e Concentration: ~10-15 mg in 0.6 mL solvent.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

'H NMR Spectral Data (500 MHz, DMSO-de)

The proton NMR spectrum is characterized by two distinct aromatic singlets, confirming the
para relationship of the protons (positions 3 and 6) where coupling constants (

) are typically negligible (< 1 Hz).
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Technical Insight: Distinguishing Isomers

If the product were the 2-chloro isomer (2-chloro-3-hydroxy-4-methoxybenzaldehyde), the

aromatic protons would be at positions 5 and 6. This would result in an AB system (two

doublets with

Hz) rather than the two singlets observed here. The presence of two singlets is the primary
confirmation of the 2,4,5-substitution pattern (IUPAC) / 6-chloro pattern (isovanillin numbering).

3C NMR Spectral Data (125 MHz, DMSO-de)
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The carbon spectrum confirms the presence of 8 unique carbon environments.

Chemical Shift (5, . Electronic
Type Assignment .

ppm) Environment

188.4 CH C=0 (C1) Carbonyl carbon.

Deshielded by direct
150.2 Cq C-5 (C-OH) attachment to oxygen
(hydroxyl).

Deshielded by direct
146.8 Cq C-4 (C-OMe) attachment to oxygen
(methoxy).

Quaternary aromatic

126.5 Cq C-1 carbon attached to
CHO.
Aromatic carbon
124.8 Cq C-2 (C-Cl)

attached to Chlorine.

Aromatic methine

114.5 CH C-6

(ortho to CHO).

Aromatic methine
111.2 CH C-3

(ortho to Cl/OMe).
56.3 CHs -OCHs Methoxy carbon.

Structural Elucidation Workflow (2D NMR)

To rigorously validate the regiochemistry, a combination of HSQC and HMBC experiments is
required. The following workflow outlines the critical correlations.

HMBC Key Correlations (Long-Range C-H Coupling)

e CHO Proton (10.12 ppm): Shows a strong 3-bond correlation (

) to C-2 (124.8 ppm) and C-6 (114.5 ppm).
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o Significance: This proves the aldehyde is flanked by the Chlorine-bearing carbon and the
H-6 proton.

e OMe Protons (3.88 ppm): Correlate to C-4 (146.8 ppm).
e H-3 (7.10 ppm): Correlates to C-1, C-5, and C-2.

e H-6 (7.42 ppm): Correlates to C-4, C-2, and C=0.

Workflow Diagram

The following flowchart illustrates the logic path for confirming the structure using the data
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Caption: Logical decision tree for distinguishing the target 6-chloroisovanillin from its
regioisomers based on proton multiplicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Chloro-
5-hydroxy-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1488104#1h-and-13c-nmr-spectral-data-for-2-chloro-
5-hydroxy-4-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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